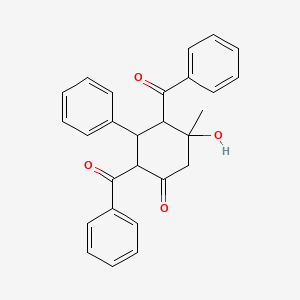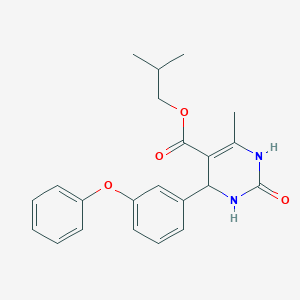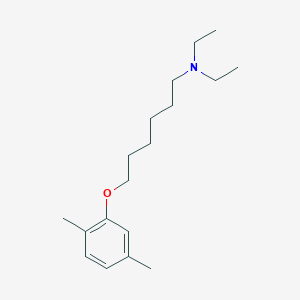
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is a chemical compound that is commonly used in scientific research. It is a type of hindered amine light stabilizer (HALS) that is used to protect materials from the harmful effects of UV radiation. This compound is also used as an antioxidant and a stabilizer in a variety of applications.
Wirkmechanismus
The mechanism of action of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) involves its ability to absorb UV radiation. When UV radiation is absorbed, it can cause the degradation of materials and lead to the formation of free radicals. 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) helps to prevent the formation of free radicals by absorbing UV radiation and converting it into heat.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2). However, studies have shown that this compound is not toxic and does not have any significant effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in lab experiments include its ability to protect materials from UV radiation and its non-toxic nature. However, the limitations include its limited solubility in certain solvents and its high cost.
Zukünftige Richtungen
There are several future directions for the use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in scientific research. These include:
1. Developing new synthesis methods that are more efficient and cost-effective.
2. Investigating the use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in the production of new materials with enhanced UV stability.
3. Exploring the potential use of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) in the treatment of certain medical conditions.
4. Investigating the environmental impact of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) and developing new methods for its disposal.
Conclusion:
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is a valuable compound that is widely used in scientific research. Its ability to protect materials from UV radiation and its non-toxic nature make it an attractive option for a variety of applications. Further research is needed to fully understand the potential uses and limitations of this compound.
Synthesemethoden
The synthesis of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol (TMP) with ethylene oxide. This reaction results in the formation of 1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) and water. The reaction is typically carried out under basic conditions and requires the use of a catalyst.
Wissenschaftliche Forschungsanwendungen
1,2-ethanediol - 2,2,6,6-tetramethyl-4-piperidinamine (1:2) is widely used in scientific research as a UV stabilizer and antioxidant. It is commonly used in the production of plastics, coatings, and other materials that are exposed to UV radiation. This compound helps to prevent the degradation of these materials and extends their lifespan.
Eigenschaften
IUPAC Name |
ethane-1,2-diolate;(2,2,6,6-tetramethylpiperidin-4-yl)azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H20N2.C2H4O2/c2*1-8(2)5-7(10)6-9(3,4)11-8;3-1-2-4/h2*7,11H,5-6,10H2,1-4H3;1-2H2/q;;-2/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAHBNRJPMOOPJ-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)[NH3+])C.CC1(CC(CC(N1)(C)C)[NH3+])C.C(C[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5003219.png)
![11-methyl-4-(3-thienylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5003223.png)





![4-{[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino}phenyl 2,2,3,3-tetrafluoropropyl pentanedioate](/img/structure/B5003269.png)

![3-[(2-chlorobenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5003285.png)
![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5003292.png)
![4,4'-{[2-(heptyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5003296.png)
![3-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B5003311.png)
